molecular formula C23H21N3O3S B11463173 methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate

methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate

Cat. No.: B11463173
M. Wt: 419.5 g/mol
InChI Key: SSQYQQITSVGRBC-UHFFFAOYSA-N
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Description

Methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a methoxyphenyl and a phenyl group, as well as a sulfanylpropanoate ester. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: The core is then subjected to substitution reactions to introduce the methoxyphenyl and phenyl groups. These reactions often require the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated intermediate.

    Esterification: Finally, the propanoate ester is formed through esterification reactions, typically using acid chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, sulfuric acid, halogens

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

Methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties. It may exhibit anti-inflammatory, anticancer, or neuroprotective activities.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets, including its interaction with enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein coupled receptors or ion channels.

    Regulation of Gene Expression: It may influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Methyl 2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate can be compared with other similar compounds, such as:

    Methyl 2-{[7-(4-hydroxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate: This compound has a hydroxyl group instead of a methoxy group, which may affect its pharmacological properties and reactivity.

    Methyl 2-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.

    Methyl 2-{[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate: The methyl group may alter the compound’s lipophilicity and its ability to cross biological membranes.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and scientific research. Its unique structure and potential pharmacological properties make it a valuable tool for studying various biological pathways and developing new therapeutic agents. The compound’s synthesis, reactivity, and applications highlight its importance in both academic and industrial settings.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

methyl 2-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylpropanoate

InChI

InChI=1S/C23H21N3O3S/c1-15(23(27)29-3)30-22-20-19(16-7-5-4-6-8-16)13-26(21(20)24-14-25-22)17-9-11-18(28-2)12-10-17/h4-15H,1-3H3

InChI Key

SSQYQQITSVGRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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